Ethylene dithiocyanate
Overview
Description
Ethylene dithiocyanate is an organic compound with the molecular formula C4H4N2S2. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its use in various industrial applications, particularly as a biocide and a fungicide. It is also used in the synthesis of other chemical compounds.
Preparation Methods
Ethylene dithiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of ethylene dibromide with potassium thiocyanate in an aqueous medium. The reaction conditions typically include heating the mixture to facilitate the substitution reaction, resulting in the formation of this compound and potassium bromide as a byproduct .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Ethylene dithiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form this compound oxide under specific conditions.
Reduction: this compound can be reduced to form ethylene diamine and thiocyanate ions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the thiocyanate groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions yield amines and thiocyanate ions .
Scientific Research Applications
Ethylene dithiocyanate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals .
In biology and medicine, this compound is studied for its antimicrobial properties. It has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for use in disinfectants and preservatives . Additionally, its ability to inhibit the growth of certain pathogens has led to research into its use as a therapeutic agent .
In industry, this compound is used as a biocide in water treatment and as a fungicide in agriculture. Its effectiveness in controlling microbial growth makes it a valuable tool in maintaining the quality and safety of various products .
Mechanism of Action
The mechanism of action of ethylene dithiocyanate involves its interaction with microbial cells. It is believed to disrupt the electron transport chain in microbial cells, leading to the inhibition of cellular respiration and ultimately cell death . The thiocyanate groups in the compound are thought to play a key role in this process by interfering with the transfer of electrons within the cell .
At the molecular level, this compound targets specific enzymes involved in cellular respiration, such as cytochrome oxidase. By inhibiting these enzymes, the compound effectively halts the production of ATP, which is essential for cell survival .
Comparison with Similar Compounds
Ethylene dithiocyanate is similar to other dithiocyanate compounds, such as mthis compound and propylene dithiocyanate. These compounds share similar chemical structures and properties, but there are some key differences that set this compound apart.
Mthis compound: This compound has a similar structure but with a single carbon atom between the thiocyanate groups.
Propylene dithiocyanate: This compound has a three-carbon chain between the thiocyanate groups.
The uniqueness of this compound lies in its specific reactivity and effectiveness as a biocide and fungicide. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in both scientific research and industry .
Properties
IUPAC Name |
2-thiocyanatoethyl thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-3-7-1-2-8-4-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILPOSVDSDEBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC#N)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870733 | |
Record name | Ethane-1,2-diyl bis(thiocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629-17-4 | |
Record name | C,C′-1,2-Ethanediyl dithiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene dithiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylenedithiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocyanic acid, C,C'-1,2-ethanediyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane-1,2-diyl bis(thiocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene dithiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE DITHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C6XX7HND4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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